

# Application Note: Analysis of Amidosulfuron Residues in Cereal Crops by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Amidosulfuron	
Cat. No.:	B046393	Get Quote

#### Introduction

Amidosulfuron is a selective, post-emergence sulfonylurea herbicide used to control a wide range of broadleaf weeds in various cereal crops, such as wheat, barley, and maize. Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety.[1][2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of amidosulfuron residues in agricultural commodities. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity for detecting trace-level residues in complex food matrices.[3][4][5]

This application note details a robust method for the extraction, cleanup, and quantification of **amidosulfuron** in crop samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC-MS/MS analysis.

#### Principle

The method involves an initial extraction of **amidosulfuron** from the homogenized crop sample using acidified acetonitrile. This is followed by a partitioning step using salts to separate the organic layer from the aqueous and solid phases. An aliquot of the extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove matrix co-extractives that could interfere with the analysis. The final, cleaned extract is then analyzed by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive



quantification. Matrix-matched calibration is employed to compensate for any matrix-induced signal suppression or enhancement.

## **Experimental Protocols**

- 1. Materials and Reagents
- Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade).
- Water: Deionized water, 18 MΩ·cm or greater.
- Standards: Amidosulfuron analytical standard (≥98% purity).
- Salts: Anhydrous magnesium sulfate (MgSO<sub>4</sub>), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and disodium citrate sesquohydrate.
- d-SPE Sorbents: Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO<sub>4</sub>.
- QuEChERS Kits: Pre-packaged extraction salts and d-SPE tubes may be used for convenience.
- 2. Instrumentation
- Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Other Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample pulverizer/homogenizer.
- 3. Sample Preparation (QuEChERS Method)



- Homogenization: Weigh 10 g of a representative, homogenized crop sample (e.g., wheat, maize) into a 50 mL centrifuge tube. For dry samples like wheat, add 10 mL of water and allow to soak before extraction.
- Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and vortex vigorously for 1 minute. The addition of formic acid helps to stabilize the acidic sulfonylurea herbicides.
- Partitioning: Add a salt mixture, typically containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquohydrate. Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 sorbent.
- Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes.
- Transfer the supernatant into an autosampler vial for analysis. An evaporation and reconstitution step may be included to concentrate the sample if lower detection limits are required.
- 4. HPLC-MS/MS Analysis The final extract is analyzed using the instrumental conditions outlined below. The MRM transitions are optimized by infusing a standard solution of **amidosulfuron**. The most intense transition is used for quantification, and the second is used for confirmation.

## **Data and Performance**

Table 1: HPLC-MS/MS Instrumental Parameters



Parameter	Setting	
HPLC System		
Column	C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
MS/MS System		
Ionization Mode	Electrospray Ionization, Positive (ESI+)	
Capillary Voltage	3.5 kV	
Source Temperature	120 °C	
Desolvation Gas Temp.	350 °C	
Monitoring Mode	Multiple Reaction Monitoring (MRM)	
Amidosulfuron MRM		
Precursor Ion [M+H]+	m/z 370.0	
Quantifier Product Ion	m/z 182.1 (Collision Energy dependent on instrument)	
Qualifier Product Ion	m/z 199.1 (Collision Energy dependent on instrument)	

Table 2: Method Validation Summary for Amidosulfuron in Cereal Crops



The following table summarizes typical performance characteristics of the method, validated according to common regulatory guidelines.

Parameter	Crop Matrix	Performance Characteristic
Linearity (R²)	Wheat, Maize	> 0.99 (in the range of 0.005 - 0.5 mg/kg)
Limit of Detection (LOD)	Wheat, Maize	0.003 mg/kg
Limit of Quantification (LOQ)	Wheat, Maize	0.01 mg/kg
Accuracy (Recovery %)	Wheat	85 - 105% (at spiking levels of 0.01, 0.05, and 0.5 mg/kg)
Maize	88 - 102% (at spiking levels of 0.01, 0.05, and 0.5 mg/kg)	
Precision (RSDr %)	Wheat, Maize	< 15% (at 0.01 mg/kg and above)

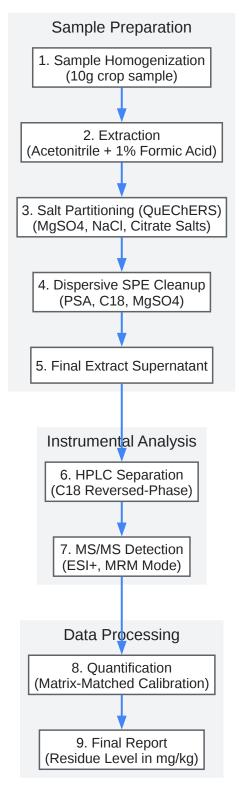
Recovery and precision should fall within the 70-120% and  $\leq$ 20% RSD range, respectively, as specified by SANTE guidelines.

## **Workflow Visualization**

The overall analytical procedure from sample receipt to final data analysis is illustrated in the following workflow diagram.



#### Workflow for Amidosulfuron Residue Analysis



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